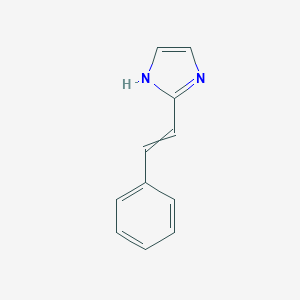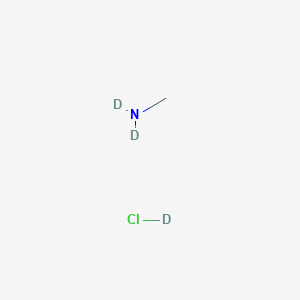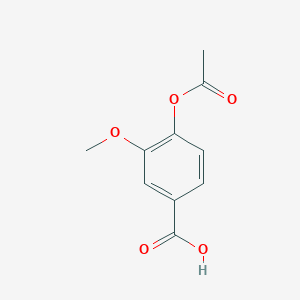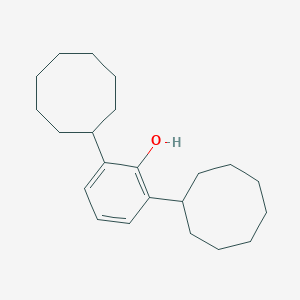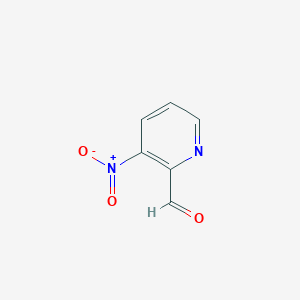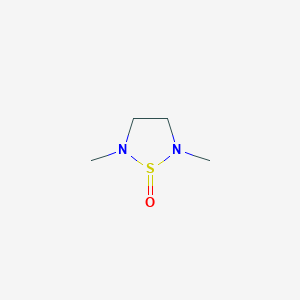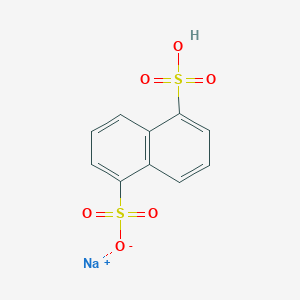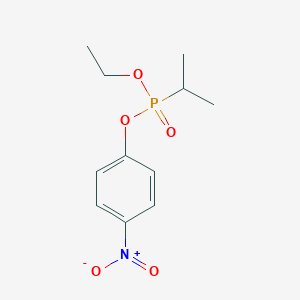
Ethyl p-nitrophenyl isopropylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl p-nitrophenyl isopropylphosphonate, commonly known as ENPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. ENPP is a phosphonate compound that has a nitro group attached to a phenyl ring, and an ethyl and isopropyl group attached to the phosphorus atom.
Mécanisme D'action
ENPP is a phosphonate compound that inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system. Inhibition of acetylcholinesterase is the mechanism of action of many nerve agents, which makes ENPP a useful model compound for the study of nerve agent toxicity and the development of nerve agent antidotes.
Effets Biochimiques Et Physiologiques
ENPP has been shown to have a range of biochemical and physiological effects. Inhibition of acetylcholinesterase by ENPP leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system. This can lead to a range of symptoms, including muscle twitching, convulsions, and respiratory failure. In addition, ENPP has been shown to have cytotoxic effects on various cell lines, including cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
ENPP has several advantages for use in lab experiments. It is a stable and relatively inexpensive compound that can be synthesized in large quantities. Additionally, ENPP is a useful model compound for the study of nerve agent toxicity and the development of nerve agent antidotes. However, ENPP has some limitations as well. It is highly toxic and must be handled with care. Additionally, its use in lab experiments is limited by its potential for environmental contamination and its potential to cause harm to researchers.
Orientations Futures
For research on ENPP include the development of sensors for the detection of organophosphate compounds and the synthesis of ENPP derivatives with improved cytotoxicity against cancer cells.
Méthodes De Synthèse
ENPP can be synthesized through the reaction of p-nitrophenol with diethyl phosphite and isopropyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through an esterification process, resulting in the formation of ENPP as a yellow crystalline solid. The purity of the synthesized ENPP can be determined through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
ENPP has been extensively studied for its potential applications in scientific research. It has been used as a substrate for the detection of organophosphate hydrolase activity, an enzyme that degrades organophosphate compounds. ENPP has also been used as a model compound for the study of nerve agent toxicity and the development of nerve agent antidotes. Additionally, ENPP has been used as a precursor for the synthesis of other phosphonate compounds, such as phosphonic acid esters and phosphonate diesters.
Propriétés
Numéro CAS |
13538-10-8 |
|---|---|
Nom du produit |
Ethyl p-nitrophenyl isopropylphosphonate |
Formule moléculaire |
C11H16NO5P |
Poids moléculaire |
273.22 g/mol |
Nom IUPAC |
1-[ethoxy(propan-2-yl)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C11H16NO5P/c1-4-16-18(15,9(2)3)17-11-7-5-10(6-8-11)12(13)14/h5-9H,4H2,1-3H3 |
Clé InChI |
LRKIJHNJIXGRCI-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(C(C)C)OC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CCOP(=O)(C(C)C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Synonymes |
Isopropylphosphonic acid ethyl p-nitrophenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



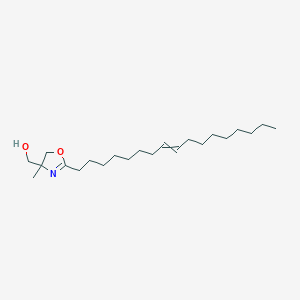

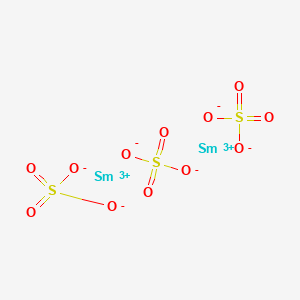
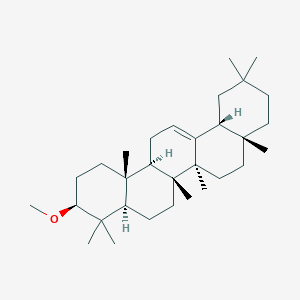
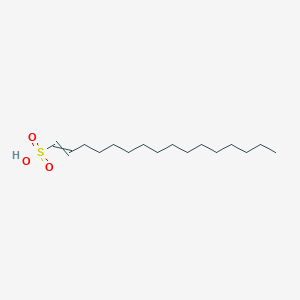
![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B84660.png)
